molecular formula C15H19F2NO3S B2533853 2,4-difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide CAS No. 2320150-63-6

2,4-difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide

Cat. No.: B2533853
CAS No.: 2320150-63-6
M. Wt: 331.38
InChI Key: UXCFUBKLPJQWID-UHFFFAOYSA-N
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Description

The compound 2,4-difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide features a benzamide core substituted with 2,4-difluoro groups. The benzamide is linked via a methyl group to a tetrahydro-2H-thiopyran ring system, which carries a 2-hydroxyethoxy substituent at the 4-position. The hydroxyethoxy group may enhance solubility, while the thiopyran ring could influence metabolic stability .

Properties

IUPAC Name

2,4-difluoro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO3S/c16-11-1-2-12(13(17)9-11)14(20)18-10-15(21-6-5-19)3-7-22-8-4-15/h1-2,9,19H,3-8,10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCFUBKLPJQWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=C(C=C(C=C2)F)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that the thiopyran moiety may contribute to the compound's ability to undergo redox reactions, which can influence its pharmacological effects. The presence of fluorine atoms enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability.

Antiparasitic Activity

Recent studies have evaluated the antiparasitic properties of related thiopyran derivatives against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania species. The mechanism involves the formation of adducts with trypanothione, leading to depletion of essential thiols in parasites, ultimately resulting in cell death .

CompoundTarget ParasiteIC50 (µM)Selectivity Index
2,6-DA-4-THTPT. b. brucei5.0>10
2,6-DA-4-THTP-SOT. cruzi7.5>8
2,6-DA-4-THTP-SO2L. donovani12.0>6

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that while some derivatives exhibit significant antiparasitic activity, they also present varying levels of cytotoxicity against human fibroblast cells. The selectivity index (SI) indicates that certain modifications enhance therapeutic potential while minimizing toxicity.

Study 1: Evaluation Against Trypanosoma Species

A study assessed several derivatives of the compound against T. b. brucei and found that modifications at the thiopyran ring significantly influenced activity. The most active compounds had hydroxyl substitutions that enhanced their interaction with parasitic thiol groups .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis demonstrated that the introduction of electron-withdrawing groups like fluorine at specific positions improved both potency and selectivity against parasites compared to non-fluorinated analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

N-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 2034399-20-5)
  • Structure : Differs in the benzamide’s 4-position substituent (trifluoromethoxy instead of 2,4-difluoro) and the thiopyran’s 4-methoxy group.
  • The methoxy group on thiopyran reduces hydrophilicity relative to hydroxyethoxy .
  • Synthesis : Similar synthetic routes may involve coupling of substituted benzoyl chlorides with thiopyran-derived amines.
N-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(trifluoromethyl)benzamide (CAS 2034398-85-9)
  • Structure : Features a 4-trifluoromethylbenzamide core.
  • Properties: The trifluoromethyl group is strongly electron-withdrawing, which could enhance binding to hydrophobic pockets in enzymes or receptors.
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide
  • Structure : Replaces the thiopyran ring with a dihydrothienylidene system and introduces a 2-fluorophenyl group.
  • Properties : The thienylidene system may confer planarity, influencing π-π stacking interactions. Dual fluorine atoms enhance electronegativity, similar to the 2,4-difluoro substitution in the target compound .

Functional Group Modifications

1-Benzyl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea (CAS 2310041-30-4)
  • Structure : Replaces benzamide with a urea group.
  • Properties : Urea derivatives often exhibit hydrogen-bonding capabilities, which can improve target affinity but may reduce metabolic stability compared to benzamides. The hydroxyethoxy-thiopyran moiety is retained, suggesting shared solubility characteristics .

Heterocyclic Ring Variations

BE18099 (946294-30-0)
  • Structure : Contains an imidazo[2,1-b][1,3]thiazole system linked to benzamide.
  • Properties : The fused heterocycle increases rigidity and may enhance binding to enzymes like kinases. The absence of a thiopyran ring reduces sulfur-related metabolic pathways .
Triazole Derivatives (e.g., Compounds 7–9 from )
  • Structure : 1,2,4-Triazole-3-thiones linked to fluorophenyl groups.
  • Properties : Triazoles exhibit tautomerism (thione vs. thiol forms), influencing electronic properties and binding modes. Unlike the target compound, these lack the thiopyran system, affecting solubility and steric bulk .

Fluorinated Agricultural Chemicals

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
  • Structure: Pyridinecarboxamide with 2,4-difluorophenyl and trifluoromethylphenoxy groups.
  • Properties : Used as a herbicide, diflufenican’s fluorine atoms enhance lipid solubility and environmental persistence. The target compound’s hydroxyethoxy group may reduce such persistence, making it more biodegradable .

Key Comparative Data

Compound Core Structure Key Substituents Potential Applications
Target Compound Benzamide 2,4-Difluoro, hydroxyethoxy-thiopyran Kinase inhibitors, antimicrobials
CAS 2034399-20-5 Benzamide 4-Trifluoromethoxy, methoxy-thiopyran Drug discovery (lipophilic targets)
BE18099 Benzamide Imidazo-thiazole, 3,4-difluoro Enzyme inhibition
Diflufenican Pyridinecarboxamide 2,4-Difluorophenyl, trifluoromethylphenoxy Herbicides

Research Findings and Implications

  • Spectral Analysis : The target compound’s IR spectrum would show C=O stretching (~1660–1680 cm⁻¹) and absence of S-H bands, confirming the benzamide and thione tautomer .
  • Biological Activity : Fluorine atoms in similar compounds (e.g., ABT-737) enhance binding to hydrophobic pockets in proteins like Bcl-2 . The hydroxyethoxy group may improve water solubility, a limitation in many fluorinated benzamides .
  • Synthetic Challenges : Introducing the hydroxyethoxy-thiopyran system requires precise control of protecting groups to avoid side reactions, as seen in thiopyran syntheses .

Q & A

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model binding to acps-pptase active sites (e.g., Glide score <-8 kcal/mol indicates high affinity) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine) with MIC values using partial least squares regression .
  • MD simulations : Simulate ligand-enzyme complexes (GROMACS) to assess stability over 100 ns trajectories .

How do solvent effects influence the compound’s reactivity in nucleophilic substitutions?

Q. Advanced

  • Polarity impact : High-polarity solvents (e.g., DMSO) stabilize transition states in SN2 reactions, increasing substitution rates at the thiopyran’s methylene group .
  • Dielectric constant : Solvents with ε > 20 enhance ionic intermediate stability during benzamide formation .
  • Empirical testing : Compare reaction rates in THF (ε 7.5) vs. acetonitrile (ε 37.5) via kinetic studies .

What are the key challenges in scaling up the synthesis for preclinical studies?

Q. Advanced

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .
  • Byproduct management : Optimize stoichiometry (1:1.05 benzoyl chloride:amine ratio) to minimize unreacted intermediates .
  • Process safety : Conduct hazard analysis for exothermic steps (e.g., use jacketed reactors for temperature control) .

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